The "Propionate-Isobutyrate" Motif: A Technical Guide to 2-Ethyl-3-hydroxy-4-methylpentanoic Acid
The "Propionate-Isobutyrate" Motif: A Technical Guide to 2-Ethyl-3-hydroxy-4-methylpentanoic Acid
[1][2]
Executive Summary & Structural Analysis
2-Ethyl-3-hydroxy-4-methylpentanoic acid (CAS: 1310267-91-4) represents a critical structural motif in modern medicinal chemistry, specifically within the realm of polyketide synthase (PKS) mimicry . While often encountered as a catalog intermediate, its structural architecture—possessing a contiguous stereochemical dyad at the
This guide provides a comprehensive technical workflow for the synthesis, purification, and application of this molecule. Unlike simple fatty acids, the steric bulk of the
Structural Deconstruction
From a retrosynthetic perspective, the molecule is the "Syn-Aldol" or "Anti-Aldol" adduct of two simpler precursors:
-
Nucleophilic Component: A butyric acid derivative (providing the C1-C2 segment and the
-ethyl group). -
Electrophilic Component: Isobutyraldehyde (providing the C3-C5 segment and the
-methyl group).
Synthetic Methodology: The Evans Aldol Protocol
To achieve high diastereoselectivity (dr > 95:5) and enantioselectivity (er > 99:1), simple acid-base condensation is insufficient. The industry-standard protocol utilizes Evans Oxazolidinone Auxiliaries . This method is preferred over Mukaiyama aldol reactions in this context because the crystalline nature of the oxazolidinone intermediates allows for easy purification without extensive chromatography.
Reaction Design & Causality
-
Why Boron Enolates? We utilize dibutylboron triflate (
) to form a rigid Z-enolate. The short B-O and B-N bonds create a tight Zimmerman-Traxler transition state, forcing the aldehyde to approach from the face opposite the bulky auxiliary, yielding the Syn-Aldol product (2,3-syn). -
Why Isobutyraldehyde? The steric bulk of the isopropyl group enhances the face-selectivity of the aldehyde approach, often boosting the diastereomeric ratio (dr) compared to linear aldehydes.
Step-by-Step Protocol (Self-Validating)
Reagents:
-
(4S)-4-Isopropyl-3-butyryl-2-oxazolidinone (Starting Auxiliary)
-
Dibutylboron triflate (
) (1.0 M in DCM) -
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde (Freshly distilled)
-
Hydrogen Peroxide (30%) / LiOH (for cleavage)
Workflow:
-
Enolization:
-
Charge a flame-dried flask with the butyryl-oxazolidinone (1.0 equiv) in anhydrous
under . -
Cool to -78 °C . This temperature is critical to prevent
silyl migration or non-selective enolization. -
Add
(1.1 equiv) dropwise, followed by DIPEA (1.2 equiv). -
Checkpoint: The solution should turn pale yellow. Stir for 30 min at 0 °C to ensure complete enolate formation, then re-cool to -78 °C.
-
-
Aldol Addition:
-
Add Isobutyraldehyde (1.2 equiv) dropwise.
-
Stir at -78 °C for 1 hour, then warm to 0 °C over 1 hour.
-
Mechanistic Insight: The warming step drives the reaction to completion but must be controlled to prevent equilibration to the thermodynamic anti-isomer.
-
-
Oxidative Workup:
-
Quench with pH 7 buffer and methanol.
-
Add 30%
carefully at 0 °C. -
Why? This cleaves the B-O bond, releasing the aldol adduct without retro-aldol collapse.
-
-
Hydrolytic Cleavage (Chiral Auxiliary Removal):
-
Treat the purified intermediate with LiOH/H2O2 in THF/H2O at 0 °C.
-
Validation: Monitor by TLC. The disappearance of the UV-active oxazolidinone spot and appearance of the polar acid spot indicates completion.
-
Visualization of Synthetic Logic
Figure 1: Stereoselective synthesis workflow via Evans Aldol Protocol.
Analytical Profiling & Quality Control
To ensure the integrity of the synthesized 2-ethyl-3-hydroxy-4-methylpentanoic acid, the following analytical parameters must be met. These serve as a "self-validating" system for the researcher.
NMR Spectroscopy Data (Simulated for Validation)
-
H NMR (400 MHz, CDCl
):-
0.92 (d, 3H,
Hz, isopropyl-CH ) -
0.96 (d, 3H,
Hz, isopropyl-CH ) -
0.98 (t, 3H, ethyl-CH
) -
1.65 (m, 2H, ethyl-CH
) - 1.85 (m, 1H, isopropyl-CH)
-
2.45 (m, 1H,
-H) -
3.65 (dd, 1H,
Hz, -CH-OH) — Diagnostic Signal. The coupling constant Hz is characteristic of syn-aldol stereochemistry in this scaffold.
-
0.92 (d, 3H,
-
C NMR:
-
Expected peaks at
178 ppm (COOH), 76 ppm (C-OH), and clustered alkyl peaks at 10-40 ppm.
-
Mass Spectrometry
-
Technique: ESI-MS (Negative Mode).
-
Expected Ion:
= 159.1. -
Fragmentation: Loss of water (
) is common in the source if temperatures are too high.
Physical Properties Table[3]
| Property | Value | Note |
| Molecular Formula | ||
| Molecular Weight | 160.21 g/mol | |
| Predicted pKa | 4.75 | Typical for |
| LogP | 1.4 | Moderate lipophilicity; cell-permeable |
| Boiling Point | ~260 °C (Predicted) | High due to H-bonding; distill as ester |
| Solubility | DMSO, Methanol, DCM | Poor solubility in water (<1 mg/mL) |
Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
This molecule serves as a "privileged scaffold" in FBDD. The 1,3-distance between the hydroxyl and carboxyl groups allows it to mimic the transition state of aspartyl proteases or serve as a zinc-binding group in metalloprotease inhibitors.
Polyketide Mimetics
The "propionate-isobutyrate" motif is structurally homologous to segments found in:
-
Epothilones: (Microtubule stabilizers).
-
Erythromycin: (Macrolide antibiotics). Researchers use this acid as a "chiral pool" building block. By reducing the carboxylic acid to an aldehyde or alcohol, it can be coupled via Wittig or Horner-Wadsworth-Emmons reactions to build larger polyketide chains without running complex iterative aldol cycles.
Biological Pathway Map
While not a drug itself, its metabolic stability (due to branching) makes it a useful probe.
Figure 2: Functional divergence and application of the scaffold in chemical biology.
References
-
Evans, D. A., et al. "Stereoselective Aldol Condensations." Journal of the American Chemical Society, vol. 103, no. 8, 1981, pp. 2127-2129. Link
-
Heathcock, C. H. "The Aldol Reaction: Acid and General Base Catalysis." Comprehensive Organic Synthesis, vol. 2, 1991, pp. 133-179. Link
-
PubChem. "Compound Summary: 2-Ethyl-3-hydroxy-4-methylpentanoic acid (CID 12561848)."[1] National Library of Medicine. Link
-
NIST Chemistry WebBook. "Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester." National Institute of Standards and Technology.[2] Link(Note: Cited for physical property correlation of related esters).
